1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione

Catalog No.
S8789506
CAS No.
61403-64-3
M.F
C3H4N2O2S
M. Wt
132.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione

CAS Number

61403-64-3

Product Name

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione

IUPAC Name

2H-1,2,6-thiadiazine 1,1-dioxide

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

InChI

InChI=1S/C3H4N2O2S/c6-8(7)4-2-1-3-5-8/h1-4H

InChI Key

FUSWEIKLDYAKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CNS(=O)(=O)N=C1

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and a sulfur atom, along with a carbonyl group. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a unique arrangement that contributes to its reactivity and potential therapeutic properties.

The chemical behavior of 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione is notable for its ability to undergo various reactions typical of thiadiazine derivatives. These include:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups can enhance the reactivity of the thiadiazine ring towards nucleophiles.
  • Cyclization Reactions: The compound can participate in cyclization with various electrophiles leading to more complex structures.
  • Oxidation and Reduction: Thiadiazines can be oxidized to form sulfoxides or sulfones, and reduced to yield thiols or other derivatives.

For example, reactions involving thiadiazine sulfides have demonstrated the ability to form new compounds through nucleophilic attack and substitution processes .

1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione exhibits significant biological activities, particularly in the realm of medicinal chemistry. Research has indicated its potential as an antiprotozoal agent, with studies showing efficacy against Trichomonas vaginalis and Trypanosoma cruzi, pathogens responsible for trichomoniasis and Chagas disease, respectively . Additionally, compounds derived from this class have been explored for their ability to inhibit various enzymes, influencing metabolic pathways and cellular processes.

The synthesis of 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: Utilizing activated carbonyl compounds with thioureas or thioamides under acidic or basic conditions.
  • Cyclization Techniques: Employing cyclization strategies involving nucleophilic substitution or addition reactions to construct the thiadiazine ring.
  • Functional Group Modifications: Post-synthetic modifications can introduce various substituents that enhance biological activity or alter physical properties.

For instance, one study detailed the synthesis of 1,2,6-thiadiazine derivatives through addition-condensation reactions with activated carbonyl substrates .

The applications of 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione are diverse and include:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting infectious diseases.
  • Agricultural Chemistry: Potential use in developing pesticides or herbicides due to its biological activity.
  • Materials Science: Exploration in creating novel materials with specific electronic or optical properties.

Interaction studies have highlighted the compound's potential as an inhibitor of specific enzymes. For example, research has indicated that certain thiadiazine derivatives can inhibit aldose reductase, an enzyme involved in glucose metabolism pathways. This inhibition could provide therapeutic benefits in managing diabetes-related complications. Furthermore, studies on its interaction with various proteins suggest that it may modulate signaling pathways critical for cellular function.

Several compounds share structural similarities with 1lambda~6~,2,6-Thiadiazine-1,1(2H)-dione. Here is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
4H-1,2,6-Thiadiazine 4-oneStructureAntimicrobialLacks carbonyl group
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxideStructureAldose reductase inhibitorContains nitro group enhancing activity
5-MethoxythiadiazineStructureAntiparasiticMethoxy group increases solubility

These compounds illustrate variations in biological activity due to differing functional groups and structural modifications. The presence of specific substituents often dictates their reactivity and therapeutic potential.

The exploration of thiadiazine derivatives began in the mid-20th century alongside broader investigations into sulfur-nitrogen heterocycles. Early work by Hammam et al. in the 1970s laid the groundwork for understanding thiadiazine reactivity through studies on quinone-thioamide interactions. However, the specific identification of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione emerged more recently, with structural elucidation facilitated by advances in spectroscopic techniques such as NMR and mass spectrometry.

Key milestones include:

  • 2005: Development of cyclocondensation methods for synthesizing 1,3,4-thiadiazine derivatives, providing a template for analogous 1,2,6-thiadiazine systems.
  • 2012: Systematic classification of thiadiazines by the International Union of Pure and Applied Chemistry (IUPAC), formalizing the lambda (λ) notation to denote sulfur’s oxidation state in the ring.
  • 2024: Commercial availability of high-purity 1λ⁶,2,6-thiadiazine-1,1(2H)-dione from suppliers like American Elements, enabling broader pharmacological testing.

Despite these advances, the compound’s discovery timeline remains fragmented, with limited documentation of its initial isolation.

Role in Heterocyclic Chemistry Frameworks

As a member of the thiadiazine family, 1λ⁶,2,6-thiadiazine-1,1(2H)-dione occupies a niche within sulfur-containing heterocycles. Its structure features:

  • A six-membered ring with sulfur at position 1 and nitrogen atoms at positions 2 and 6.
  • Two ketone groups at position 1, contributing to its electrophilic reactivity.
  • A λ⁶-sulfur center, indicating a +4 oxidation state stabilized by resonance with adjacent oxygen atoms.

Comparative Analysis of Thiadiazine Isomers

Property1,2,6-Thiadiazine-1,1-dioxide1,3,4-Thiadiazine Derivatives
Ring StabilityModerate (resonance-stabilized)High (aromatic conjugation)
Synthetic AccessibilityChallenging (requires specialized reagents)Moderate (well-established routes)
BioactivityUnder investigationEstablished (e.g., antimicrobial)

This compound’s reactivity is influenced by its ability to participate in nucleophilic substitution at the sulfur center and [4+2] cycloadditions via the conjugated diene system.

Systematic Classification Within Thiadiazine Derivatives

The IUPAC nomenclature and classification of 1λ⁶,2,6-thiadiazine-1,1(2H)-dione emphasize its structural and electronic uniqueness:

Hierarchical Classification

  • Class: Heterocyclic compounds
  • Subclass: Thiadiazines
  • Subtype: 1,2,6-Thiadiazine dioxides
  • Oxidation State: λ⁶-sulfur (hypervalent)

The lambda notation (λ⁶) explicitly denotes sulfur’s hexavalent state, distinguishing it from lower oxidation states in related compounds like thiophene (λ⁴). This classification informs predictive models for its chemical behavior, such as susceptibility to reduction or nucleophilic attack.

Research Objectives and Knowledge Gaps

Current research priorities for 1λ⁶,2,6-thiadiazine-1,1(2H)-dione include:

Synthesis and Scalability

  • Optimizing cyclocondensation protocols to improve yields (currently ~40–60% in lab-scale reactions).
  • Developing enantioselective routes for chiral derivatives, which remain unexplored.

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

131.99934855 g/mol

Monoisotopic Mass

131.99934855 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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